molecular formula C11H14BrNO B1376773 5-bromo-2-methyl-N-(propan-2-yl)benzamide CAS No. 1487693-85-5

5-bromo-2-methyl-N-(propan-2-yl)benzamide

Cat. No. B1376773
CAS RN: 1487693-85-5
M. Wt: 256.14 g/mol
InChI Key: YYIAIJDBRFCFRH-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-N-(propan-2-yl)benzamide is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 .


Physical And Chemical Properties Analysis

5-Bromo-2-methyl-N-(propan-2-yl)benzamide is a solid substance . Its melting point ranges from 125 to 129 °C, and it has a boiling point of 228 °C . The compound has a molecular weight of 256.14 .

Scientific Research Applications

Antioxidant Activity

Benzamides, including derivatives like 5-bromo-2-methyl-N-(propan-2-yl)benzamide, have been studied for their antioxidant properties. These compounds can scavenge free radicals, which are unstable molecules that can cause cellular damage. By neutralizing these radicals, benzamides can potentially prevent or mitigate oxidative stress-related diseases .

Antibacterial Applications

Research has indicated that benzamide derivatives exhibit antibacterial activity. This makes them valuable for developing new antibacterial agents, especially in the face of increasing antibiotic resistance. They can be tested against various gram-positive and gram-negative bacteria to assess their efficacy .

Anti-inflammatory and Analgesic Effects

Some benzamide compounds have shown promising anti-inflammatory and analgesic activities. This suggests that 5-bromo-2-methyl-N-(propan-2-yl)benzamide could be a candidate for the development of new pain relief medications, with the potential for reduced side effects compared to traditional drugs .

Catalytic Properties in Organic Synthesis

Benzamide derivatives can act as catalysts in organic synthesis reactions. Their unique structure allows them to facilitate the formation of covalent bonds between molecules, which is crucial in the synthesis of complex organic compounds.

Substrate for Enzymatic Reactions

Due to their chemical structure, benzamides can serve as substrates for various enzymes. This application is significant in biochemical research and the pharmaceutical industry, where enzyme-substrate interactions are fundamental to drug design and development.

Nucleophilic Substitution Reactions

The benzylic position of benzamide compounds, such as 5-bromo-2-methyl-N-(propan-2-yl)benzamide, is reactive towards nucleophilic substitution reactions. This reactivity is utilized in creating a wide range of chemical products, including pharmaceuticals and agrochemicals .

Drug Discovery and Development

Benzamide derivatives are used extensively in drug discovery. Their structural versatility allows them to be modified into a variety of pharmacologically active compounds. This flexibility is crucial for the development of new drugs with specific target activities .

Industrial Applications

Beyond their medical and biological applications, benzamides are also used in industrial sectors such as plastics, rubber, paper, and agriculture. Their chemical properties make them suitable for various processes and products in these industries .

Safety and Hazards

Benzamides, including 5-bromo-2-methyl-N-(propan-2-yl)benzamide, can be harmful if swallowed and are suspected of causing genetic defects . They can irritate the eyes, nose, and throat, and can cause nausea, vomiting, and abdominal pain .

properties

IUPAC Name

5-bromo-2-methyl-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-7(2)13-11(14)10-6-9(12)5-4-8(10)3/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIAIJDBRFCFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-methyl-N-(propan-2-yl)benzamide

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